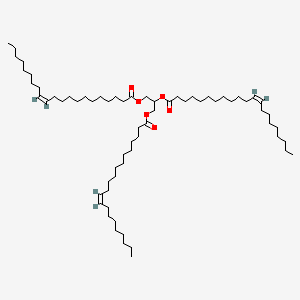

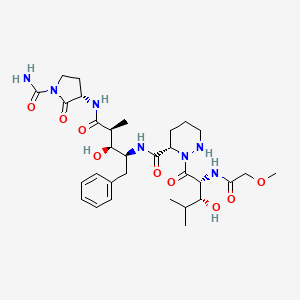

(S)-N-((2S,3S,4S)-5-(((S)-1-carbamoyl-2-oxopyrrolidin-3-yl)amino)-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl)-2-((2R,3R)-3-hydroxy-2-(2-methoxyacetamido)-4-methylpentanoyl)hexahydropyridazine-3-carboxamide

Descripción general

Descripción

Padanamide A is a bacterial metabolite originally isolated from a marine Streptomyces species. It is active against five strains of P. falciparum (EC50s = 160-340 nM), is not cytotoxic to HEK293 or HepG2 human cell lines, but is cytotoxic to Jurkat T lymphocytes with an IC50 value of approximately 60 µg/ml.

(S)-N-((2S,3S,4S)-5-(((S)-1-carbamoyl-2-oxopyrrolidin-3-yl)amino)-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl)-2-((2R,3R)-3-hydroxy-2-(2-methoxyacetamido)-4-methylpentanoyl)hexahydropyridazine-3-carboxamide is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Antibacterial Agent

Padanamide A was discovered as part of a program aimed at discovering new natural products produced by microorganisms isolated from marine habitats . The compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) , making it a potential antibacterial agent.

Cancer Research

Padanamide B, a compound closely related to Padanamide A, has been found to be cytotoxic to Jurkat cells , a type of T lymphocyte. This suggests that Padanamide A may also have potential applications in cancer research.

Amino Acid Biosynthesis

A chemical genomics analysis using Saccharomyces cerevisiae deletion mutants suggested that Padanamide A inhibits cysteine and methionine biosynthesis . This could have implications for understanding and manipulating amino acid biosynthesis pathways.

Marine Biotechnology

Padanamides A and B are produced by a Streptomyces sp. obtained from a marine sediment . The discovery of these compounds highlights the potential of marine biotechnology and the untapped biological resources present in oceans.

Drug Discovery

The unique structure of Padanamide A, which is a highly modified linear tetrapeptide , makes it an interesting target for drug discovery. Its unusual heterocycles could provide a basis for the development of new therapeutic agents .

Genomic Analysis

The production of Padanamide A by a Streptomyces sp. could be linked to specific biosynthetic gene clusters (BGC) of secondary metabolites . This could have applications in genomic analysis and the study of microbial metabolism.

Mecanismo De Acción

Target of Action

The primary targets of Padanamide A are believed to be involved in the biosynthesis of cysteine and methionine . These amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways.

Mode of Action

Padanamide A interacts with its targets by inhibiting the biosynthesis of cysteine and methionine . This inhibition disrupts the normal functioning of these amino acids, leading to changes in the cellular processes they are involved in.

Biochemical Pathways

The inhibition of cysteine and methionine biosynthesis by Padanamide A affects several biochemical pathways. Cysteine and methionine are involved in protein synthesis and are precursors to other important molecules. For instance, cysteine is a precursor to glutathione, a powerful antioxidant, while methionine is essential for the synthesis of S-adenosylmethionine, a universal methyl donor .

Result of Action

The inhibition of cysteine and methionine biosynthesis by Padanamide A leads to a disruption in the normal functioning of cells. This disruption can have various effects, depending on the specific roles of these amino acids in the cells . For instance, inhibition of cysteine biosynthesis can lead to a decrease in glutathione levels, potentially affecting the cell’s antioxidant capacity.

Action Environment

The action, efficacy, and stability of Padanamide A can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

Propiedades

IUPAC Name |

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPOIKGUHHBAU-DYTCPEOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H47N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Padanamide A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)